molecular formula C15H18N2O B14802592 (1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

Cat. No.: B14802592
M. Wt: 242.32 g/mol
InChI Key: JUGJMXIKPNJQLT-MBRGGSNBSA-N
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Description

(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[73102,7]trideca-3,6,10-trien-5-one is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of (1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the amino and ethylidene groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound. Substitution reactions often involve nucleophiles or electrophiles, leading to the replacement of specific functional groups with new ones .

Scientific Research Applications

The compound (1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study various biochemical pathways and interactions. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders. Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of (1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The detailed mechanism of action is still under investigation, with ongoing research aiming to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one can be compared with other similar compounds, such as (1R,9R,13E)-1-(dimethylamino)-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one and (1R,9R,13E)-1-(dimethylamino)-13-ethylidene-6,11-dimethyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one . These compounds share a similar tricyclic core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific amino and ethylidene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10,12H,7-8,16H2,1-2H3/t10?,12?,15-/m1/s1

InChI Key

JUGJMXIKPNJQLT-MBRGGSNBSA-N

Isomeric SMILES

CC=C1C2CC3=NC(=O)C=CC3[C@]1(CC(=C2)C)N

Canonical SMILES

CC=C1C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N

Origin of Product

United States

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